molecular formula C14H14O4S B1663103 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone CAS No. 72775-91-8

2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone

Cat. No. B1663103
CAS RN: 72775-91-8
M. Wt: 278.33 g/mol
InChI Key: NJJAOZZTWPVIAQ-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone is a synthetic compound that belongs to the class of vitamin K analogs. It is commonly known as menadione or vitamin K3. Menadione is an essential nutrient that plays a crucial role in the blood clotting process. It is also used as a dietary supplement and in the treatment of various medical conditions.

Scientific Research Applications

  • Chemical and Pharmacological Properties : Naphthoquinones, including variants similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, exhibit a range of pharmacological activities like antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Their hemi-synthesis has been described in detail (Mbaveng & Kuete, 2014).

  • Antibacterial and Modulatory Activity : Derivatives of naphthoquinone, including structures similar to the compound , have been assessed for their antibacterial and modulatory activity. Computational models and in vitro studies suggest potential as antibacterial agents (Figueredo et al., 2020).

  • Electrochemical Properties for Biosensing : Naphthoquinone derivatives exhibit electroactive properties. An analysis of their redox reactions reveals potential applications in electrochemical biosensing, which can be sensitive to pH variations (March et al., 2008).

  • Binding to Serum Albumin Proteins : Certain naphthoquinone derivatives show selective binding to serum albumin proteins, which has implications for their cytotoxicity and potential therapeutic applications (Jali et al., 2014).

  • Synthesis and Biological Evaluation for Antiplatelet Activity : Thio-derivatives of naphthoquinones, including compounds structurally similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, have been synthesized and evaluated for their potential in treating thrombus formation. The structure-activity relationship indicates that certain modifications enhance antiplatelet activity (Monroy-Cárdenas et al., 2020).

  • Cytotoxic Activity of Derivatives : Synthesized naphthoquinone derivatives demonstrate cytotoxic activity against various tumor cell lines, indicating potential applications in cancer treatment (da Silva et al., 2012).

  • Antimicrobial Activity : Some naphthoquinone derivatives exhibit antimicrobial activity against bacteria and fungi, suggesting their potential in developing new drugs (Shakh et al., 2017).

  • Optical Properties in Pigmentation : Naphthoquinone-based pigments, including those with structural similarities, show variation in optical properties influenced by different substituents. This has implications in fields like pigment chemistry (Sako et al., 2017).

  • Synthesis of Novel Thio-Substituted Aminonaphthoquinones : Novel thio-substituted aminonaphthoquinones have been synthesized, potentially offering applications in medicinal chemistry due to expected biological activities (Yıldız & Tuyun, 2018).

properties

CAS RN

72775-91-8

Product Name

2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

2-(2,3-dihydroxypropylsulfanyl)-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3

InChI Key

NJJAOZZTWPVIAQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O

synonyms

2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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